molecular formula C14H12INSn B13732349 Acetonitrile, (iododiphenylstannyl)- CAS No. 4438-99-7

Acetonitrile, (iododiphenylstannyl)-

Cat. No.: B13732349
CAS No.: 4438-99-7
M. Wt: 439.87 g/mol
InChI Key: RKKBFSGVVYAHPM-UHFFFAOYSA-M
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Description

Acetonitrile, (iododiphenylstannyl)- is a chemical compound that combines the properties of acetonitrile and iododiphenylstannyl groups. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a polar aprotic solvent in organic synthesis . The iododiphenylstannyl group introduces unique reactivity and applications to the compound, making it valuable in various scientific research fields.

Preparation Methods

The synthesis of Acetonitrile, (iododiphenylstannyl)- typically involves the reaction of acetonitrile with iododiphenylstannane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Acetonitrile, (iododiphenylstannyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The iododiphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetonitrile, (iododiphenylstannyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce iododiphenylstannyl groups into molecules.

    Biology: Employed in biochemical studies to investigate the effects of iododiphenylstannyl groups on biological systems.

    Medicine: Explored for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, (iododiphenylstannyl)- involves its interaction with molecular targets through the iododiphenylstannyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to Acetonitrile, (iododiphenylstannyl)- include other acetonitrile derivatives and iododiphenylstannyl compounds. Compared to these compounds, Acetonitrile, (iododiphenylstannyl)- offers unique reactivity and applications due to the combination of acetonitrile and iododiphenylstannyl groups. Some similar compounds include:

Properties

CAS No.

4438-99-7

Molecular Formula

C14H12INSn

Molecular Weight

439.87 g/mol

IUPAC Name

2-[iodo(diphenyl)stannyl]acetonitrile

InChI

InChI=1S/2C6H5.C2H2N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;1H2;1H;/q;;;;+1/p-1

InChI Key

RKKBFSGVVYAHPM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)I

Origin of Product

United States

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